Product packaging for 3,5-difluoro-N-(4-methylphenyl)benzamide(Cat. No.:CAS No. 746609-38-1)

3,5-difluoro-N-(4-methylphenyl)benzamide

Cat. No.: B1621631
CAS No.: 746609-38-1
M. Wt: 247.24 g/mol
InChI Key: GEZCUMOJSMEUPP-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative with the molecular formula C14H11F2NO and a molecular weight of 247.24 . Benzamide compounds are of significant research interest due to their prevalence as a key functional group in biological molecules and their wide range of investigated pharmacological activities, which include antibacterial, antimicrobial, antifungal, and anticonvulsant properties . The specific spatial configuration and electronic properties imparted by the 3,5-difluoro and N-(4-methylphenyl) substitutions make this compound a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel bioactive molecules . The structural features of related N-(4-methylphenyl)benzamide compounds have been confirmed by single-crystal X-ray diffraction studies, revealing that the benzene rings are typically non-coplanar, and the molecules can form chains in the crystal lattice via intermolecular N—H⋯O hydrogen bonds . This detailed structural understanding aids in the rational design of compounds for targeting enzymes and receptors. As a building block, this benzamide is useful for further chemical exploration and in the development of potential protein kinase inhibitors, given that related complex benzamide compounds are being actively investigated in preclinical oncology research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F2NO B1621631 3,5-difluoro-N-(4-methylphenyl)benzamide CAS No. 746609-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-2-4-13(5-3-9)17-14(18)10-6-11(15)8-12(16)7-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZCUMOJSMEUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366561
Record name 3,5-difluoro-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746609-38-1
Record name 3,5-difluoro-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 3,5-Difluoro-N-(4-methylphenyl)benzamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com The most logical disconnection for this compound is at the amide bond (C–N). This disconnection is a common strategy for amide synthesis. youtube.com

This primary disconnection yields two key synthons: a 3,5-difluorobenzoyl cation synthon and a 4-methylphenylamine (p-toluidine) anion synthon. The corresponding real-world synthetic equivalents for these synthons are 3,5-difluorobenzoic acid (or its activated derivatives, such as an acyl chloride) and p-toluidine (B81030).

Figure 1: Retrosynthetic Analysis

This analysis simplifies the synthetic challenge into two main stages: the acquisition or synthesis of the precursors and the subsequent coupling reaction to form the final amide product.

Precursor Synthesis and Functional Group Transformations

Both precursors identified through retrosynthetic analysis, 3,5-difluorobenzoic acid and p-toluidine, are readily available commercial chemicals. nih.govchemimpex.com However, understanding their synthesis provides insight into the introduction of their key functional groups.

Synthesis of 3,5-Difluorobenzoic Acid: This precursor is a versatile building block in organic synthesis. chemimpex.com While it can be purchased, a common laboratory synthesis starts from 3,5-difluorobenzaldehyde. The aldehyde is oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (B83412) or through a catalytic process. chemicalbook.com Another route involves the deaminative fluorination of 3,5-diaminobenzoic acid via the Balz-Schiemann reaction, which introduces fluorine atoms through the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. researchgate.net

Synthesis of p-Toluidine: The synthesis of p-toluidine typically begins with toluene. The process involves two main steps:

Nitration: Toluene undergoes electrophilic aromatic substitution with a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene. The para isomer is the major product and can be separated. quora.com

Reduction: The nitro group of p-nitrotoluene is then reduced to an amino group. Common methods for this reduction include catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). quora.comgoogle.com

A summary of the precursor synthesis strategies is presented below.

PrecursorStarting MaterialKey Transformation(s)Reagents
3,5-Difluorobenzoic AcidTolueneNitration, ReductionHNO₃/H₂SO₄, then Sn/HCl or H₂/Pd-C quora.comgoogle.com
p-Toluidine3,5-DifluorobenzaldehydeOxidationKMnO₄ or other oxidizing agents chemicalbook.com

Amide Bond Formation Techniques

The formation of the amide bond between 3,5-difluorobenzoic acid and p-toluidine is the final and crucial step in the synthesis. This transformation can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid.

A classic and direct method for forming the amide bond is through an acylation reaction. This typically involves converting the carboxylic acid into a more reactive acylating agent, such as an acyl chloride. The process is as follows:

Activation of Carboxylic Acid: 3,5-Difluorobenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3,5-difluorobenzoyl chloride. fishersci.co.uk This acyl chloride is highly electrophilic and reactive towards amines.

Amine Coupling (Schotten-Baumann Reaction): The resulting 3,5-difluorobenzoyl chloride is then reacted with p-toluidine. fishersci.co.uk This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. fishersci.co.ukijsrst.com

An alternative to the two-step acyl chloride method is the direct coupling of the carboxylic acid and amine using a coupling reagent. luxembourg-bio.com These reagents activate the carboxylic acid in situ to facilitate amide bond formation, often under mild conditions that minimize side reactions. nih.govrsc.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukluxembourg-bio.com EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification.

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for fast reaction times and suppression of racemization, which is critical in peptide synthesis. peptide.com

Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for coupling challenging or sterically hindered substrates. peptide.com

The choice of coupling reagent and conditions depends on the specific substrates, desired purity, and scale of the reaction.

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantages
CarbodiimidesDCC, EDC fishersci.co.ukForms an O-acylisourea intermediate.Cost-effective and widely used. EDC byproduct is water-soluble.
Uronium/Aminium SaltsHATU, HBTU peptide.comForms an activated ester in situ.High efficiency, fast reactions, low rates of side reactions. peptide.com
Phosphonium SaltsPyBOP, PyAOP peptide.comSimilar to uronium salts, forms an activated ester.Very effective for difficult couplings and hindered substrates. peptide.com

Introduction of Fluorine Atoms via Synthetic Routes

The incorporation of fluorine atoms into aromatic systems can significantly alter a molecule's physical, chemical, and biological properties. The synthesis of the 3,5-difluorobenzoic acid precursor relies on effective fluorination methods.

Direct C–H fluorination represents a modern and efficient strategy for introducing fluorine atoms, avoiding multi-step sequences that often start with pre-functionalized rings (e.g., anilines in the Balz-Schiemann reaction). researchgate.net

A prominent method for the direct fluorination of arenes is through palladium-catalyzed C–H activation. In this approach, a palladium(II) catalyst can selectively activate a C–H bond on the benzoic acid ring. The carboxyl group can act as a directing group, guiding the catalyst to the ortho positions. However, for meta-fluorination as required for the 3,5-difluoro pattern, more complex directing group strategies or starting with a differently substituted precursor might be necessary. The fluorinating agents used in these reactions are typically electrophilic sources of fluorine, such as N-fluoropyridinium salts or Selectfluor. researchgate.netorganic-chemistry.org

Another advanced technique is decarboxylative fluorination, where a carboxylic acid group is replaced by a fluorine atom. While powerful, this method often requires specific catalysts (e.g., silver) and conditions. organic-chemistry.orgnih.gov For aromatic systems, this transformation is less common than for aliphatic acids. The synthesis of 3,5-difluorobenzoic acid more commonly relies on building the molecule from a precursor that already contains the fluorine atoms or can be easily converted, such as through diazotization-fluorination sequences. researchgate.net

Strategies Employing Fluorinated Building Blocks

The most direct and widely employed strategy for the synthesis of this compound involves the coupling of two key fluorinated building blocks: a 3,5-difluorobenzoyl derivative and 4-methylaniline (p-toluidine). This approach segregates the synthetic challenges, focusing on the preparation of the fluorinated precursor and the subsequent amide bond formation.

The primary fluorinated building block is 3,5-difluorobenzoic acid or its more reactive acyl chloride counterpart. The synthesis of 3,5-difluorobenzoic acid can be achieved through various routes. One common method starts from 1-bromo-3,5-difluorobenzene, which can be converted to the corresponding benzoic acid via Grignard reaction followed by carboxylation with carbon dioxide. chemicalbook.com Another route involves the oxidation of 3,5-difluorobenzaldehyde. chemicalbook.com

The amine component, 4-methylaniline, is a commercially available reagent. With the building blocks in hand, the final amide formation is typically achieved by converting 3,5-difluorobenzoic acid into a more reactive species. A standard laboratory-scale method is the conversion of the carboxylic acid to 3,5-difluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 4-methylaniline in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, a reaction known as the Schotten-Baumann reaction.

A general reaction scheme is presented below:

Step 1: Activation of the Carboxylic Acid

3,5-F₂C₆H₃COOH + SOCl₂ → 3,5-F₂C₆H₃COCl + SO₂ + HCl

Step 2: Amide Formation

3,5-F₂C₆H₃COCl + CH₃C₆H₄NH₂ → 3,5-F₂C₆H₃CONHC₆H₄CH₃ + HCl

The use of pre-synthesized and purified fluorinated building blocks ensures that the fluorine atoms are precisely positioned in the final molecule, avoiding issues with regioselectivity that can arise from direct fluorination of the parent benzamide (B126). nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and stoichiometry is crucial for maximizing product formation and minimizing side reactions.

For the classical Schotten-Baumann approach using 3,5-difluorobenzoyl chloride and 4-methylaniline, key parameters to optimize include:

Base: The choice and amount of base are critical. A tertiary amine base like triethylamine or pyridine is commonly used to scavenge the generated HCl. An excess of base can sometimes catalyze side reactions, while insufficient base can lead to protonation of the amine nucleophile, halting the reaction.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used. The choice of solvent can influence the solubility of reactants and the reaction rate.

Temperature: The acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation, followed by warming to room temperature to ensure completion.

Stoichiometry: A slight excess of the acyl chloride is sometimes used to ensure complete consumption of the valuable amine, but this can complicate purification. Careful control of a 1:1 stoichiometry is often preferred.

Alternatively, direct amidation of 3,5-difluorobenzoic acid with 4-methylaniline can be achieved using coupling reagents. researchgate.netluxembourg-bio.com These reagents activate the carboxylic acid in situ. The selection of the coupling reagent is a key optimization parameter.

Coupling Reagent ClassExamplesByproductsConsiderations
Carbodiimides DCC, EDC, DIC luxembourg-bio.compeptide.comUreas (e.g., Dicyclohexylurea)DCC byproduct is poorly soluble; EDC byproduct is water-soluble, aiding purification. peptide.com Racemization can be an issue, often suppressed with additives like HOBt. peptide.com
Phosphonium Salts PyBOP, BOP luxembourg-bio.comPhosphine (B1218219) oxidesHighly efficient but can be expensive and generate stoichiometric phosphine oxide waste.
Uronium/Aminium Salts HBTU, HATU luxembourg-bio.comTetramethylureaVery effective with low racemization, especially with additives. peptide.com
Organoboron Catalysts Boronic acids mdpi.comWaterGreener approach, requires heat to remove water.
Titanium Catalysts TiF₄ researchgate.netWaterCatalytic approach for direct amidation, avoiding stoichiometric activators. researchgate.net

Optimization studies often involve screening different classes of coupling reagents and additives, as well as adjusting temperature and reaction time to achieve the highest possible yield and purity of this compound. researchgate.net

Flow Chemistry Applications in Benzamide Synthesis

The synthesis of benzamides, including fluorinated analogues, is increasingly being adapted to continuous flow chemistry systems. nju.edu.cn Flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for rapid optimization and scalability. cam.ac.uk

For the synthesis of this compound, a flow process would typically involve pumping separate streams of the reactants (e.g., 3,5-difluorobenzoyl chloride in an organic solvent and 4-methylaniline with a base in another stream) into a T-mixer. The combined stream then travels through a heated or cooled reactor coil for a specific residence time, allowing the reaction to proceed to completion.

A key advantage of flow chemistry in this context is the ability to suppress side reactions. For instance, in Schotten-Baumann reactions that may use aqueous/organic biphasic systems, flow chemistry can minimize the hydrolysis of the reactive acyl chloride, a common side reaction in batch processes. cam.ac.uk This is achieved through rapid mixing and precise control over residence time, limiting the contact time between the acyl chloride and water.

Bayesian optimization algorithms have been successfully used in conjunction with flow reactors to rapidly identify optimal reaction conditions (e.g., flow rates, stoichiometry, temperature) for amide synthesis, simultaneously maximizing objectives like space-time-yield while minimizing waste (E-factor). cam.ac.uk Such an approach could be directly applied to the synthesis of this compound to efficiently determine the most productive and sustainable manufacturing conditions.

ParameterBatch ChemistryFlow ChemistryAdvantage in Flow Chemistry
Mixing Often slow and inefficient, leading to local concentration gradients.Rapid and efficient mixing in micro-channels.Improved reaction rates and suppression of side reactions like hydrolysis. cam.ac.uk
Heat Transfer Limited by surface-area-to-volume ratio, can lead to hotspots.High surface-area-to-volume ratio allows for precise temperature control.Enhanced safety, especially for exothermic reactions, and improved selectivity.
Safety Large volumes of reactive intermediates are present at one time.Small volumes of reactants are present in the reactor at any given moment.Reduced risk when handling reactive acyl chlorides or running reactions at high temperatures/pressures.
Optimization Time-consuming, one-at-a-time parameter changes.Amenable to automated, high-throughput experimentation and algorithmic optimization.Faster identification of optimal conditions for yield and purity. cam.ac.uk

Novel Synthetic Approaches to Fluorinated Benzamides

Beyond the classical acylation of amines, several novel synthetic methods have emerged for the preparation of fluorinated benzamides. These approaches often offer improved efficiency, milder reaction conditions, or access to analogues that are difficult to make via traditional routes.

One innovative strategy involves the direct catalytic amidation of carboxylic acids, which circumvents the need to prepare and isolate reactive acyl chlorides. Catalysts based on boron, titanium, or silicon have been developed for this purpose. mdpi.com For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with amines. researchgate.net This method is attractive due to its operational simplicity and the use of a stable, easy-to-handle catalyst.

Another modern approach is the use of C-H activation. For instance, rhodium-catalyzed ortho-amidation of benzoic acids followed by decarboxylation provides a route to N-aryl benzamides. nih.gov This strategy uses the carboxylic acid group as a removable directing group, enabling the formation of otherwise difficult-to-access substitution patterns.

More sustainable methods are also being developed. An iron-mediated reductive amidation has been reported, which synthesizes N-aryl amides directly from nitroarenes and acyl chlorides in water, using inexpensive and non-toxic iron dust as the reductant. nih.gov This method avoids the separate step of reducing the nitroarene to an aniline (B41778), offering a more streamlined and greener process.

Finally, new synthetic routes starting from different functional groups have been explored. A protocol for preparing N-arylamides from benzonitriles has been developed, proceeding through an amidine intermediate that undergoes an aza-Hofmann-type rearrangement. mdpi.com These novel methods provide a diverse toolbox for chemists to synthesize this compound and related fluorinated compounds with potentially higher efficiency and sustainability.

Molecular Structure Elucidation and Analysis

The solid-state structure of benzamide (B126) derivatives is a subject of considerable scientific interest, with fluorine substitution playing a key role in influencing crystal packing and molecular conformation.

Single Crystal X-ray Diffraction Studies of Benzamide Derivatives

Crystallographic Analysis of Related Fluorinated Benzamides:

The study of fluorinated benzamides has shown that the position and number of fluorine atoms significantly impact the crystal lattice. For instance, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, which also contains a difluorinated phenyl ring, has been determined to crystallize in the monoclinic space group P2₁/n mdpi.com. This provides a likely model for the packing of similarly substituted benzamides.

In comparison, the non-fluorinated parent compound, N-(4-methylphenyl)benzamide, crystallizes in the orthorhombic space group Pbca researchgate.net. The introduction of fluorine atoms, with their high electronegativity and ability to form weak interactions, can alter the preferred packing arrangement. Research on fluorinated benzamides suggests that fluorine substitution can suppress disorder within the crystal structure, leading to more well-defined arrangements nsf.gov.

A comparative look at the crystallographic data of related benzamides is presented in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(4-Methylphenyl)benzamide researchgate.netOrthorhombicPbca9.1117(3)9.8336(2)26.0616(10)902335.14(13)8
3-Methyl-N-(4-methylphenyl)benzamide researchgate.netMonoclinicP2₁/c5.2694(2)14.0877(5)16.5665(9)92.588(4)1228.54(9)4
N-(2,4-Difluorophenyl)-2-fluorobenzamide mdpi.comMonoclinicP2₁/n5.6756(3)4.9829(2)19.3064(12)91.197(5)545.88(5)4

This table presents crystallographic data for benzamide derivatives related to 3,5-difluoro-N-(4-methylphenyl)benzamide, offering insights into potential structural parameters.

Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

A defining feature of the crystal structure of N-substituted benzamides is the presence of intermolecular hydrogen bonds. The amide group (–CONH–) is an excellent hydrogen bond donor (N–H) and acceptor (C=O), leading to the formation of well-defined supramolecular assemblies.

In the crystal structure of N-(4-methylphenyl)benzamide, molecules are linked into infinite chains along the b-axis via N–H···O hydrogen bonds researchgate.net. This is a common motif in benzamide crystals. For this compound, a similar N–H···O hydrogen bonding pattern is expected to be a primary organizing force in the crystal lattice.

Conformational Preferences in the Solid State

The conformation of N-arylbenzamides is largely defined by the dihedral angles between the two aromatic rings and the central amide plane. In N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) ring and the methylphenyl ring is 63.41(5)° researchgate.net. The amide group itself is twisted out of the plane of the benzene ring by 20.5(1)° researchgate.net.

For 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings exhibit a dihedral angle of 70.06(3)° researchgate.net. The central amide core is twisted by 30.24(4)° and 40.16(3)° out of the planes of the 3-methylphenyl and 4-methylphenyl rings, respectively researchgate.net.

In this compound, the fluorine atoms in the 3 and 5 positions of the benzoyl ring are not expected to introduce significant steric hindrance that would drastically alter the fundamental conformation observed in related structures. Therefore, a twisted conformation, with the phenyl rings oriented at a significant dihedral angle to each other, is the most probable solid-state conformation.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of a compound and for providing information about its electronic environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While the specific NMR data for this compound is not reported, the expected chemical shifts can be predicted based on the analysis of similar compounds.

¹H NMR:

Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-10.0 ppm.

Aromatic Protons: The protons on the 3,5-difluorobenzoyl ring will appear as multiplets, influenced by both H-H and H-F coupling. The protons on the 4-methylphenyl ring will typically show two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted ring.

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.3 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the region of δ 110-140 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

Methyl Carbon (CH₃): A signal is expected around δ 21 ppm.

The table below summarizes typical ¹H and ¹³C NMR chemical shifts for key functional groups in related benzamides.

Functional GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Amide N-H8.0 - 10.0 (broad singlet)-
Aromatic C-H7.0 - 8.5 (multiplets)110 - 140
Methyl C-H~2.3 (singlet)~21
Carbonyl C=O-165 - 170

This table provides an overview of expected NMR chemical shifts for the key functional groups within this compound based on data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the following characteristic absorption bands are expected:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of the related compound p-toluamide shows characteristic peaks for the amide and aromatic functionalities, which serves as a good reference nist.gov.

The following table presents the expected IR absorption bands for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C=OStretch (Amide I)1640 - 1680
N-HBend (Amide II)1510 - 1550
C-FStretch1100 - 1350
C=CAromatic Stretch1450 - 1600

This interactive table outlines the anticipated IR absorption frequencies for the primary functional groups in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information reveals the molecular weight of a compound and, through fragmentation analysis, provides valuable insights into its structural components.

For this compound (C₁₄H₁₁F₂NO), the expected molecular weight can be calculated from the atomic masses of its constituent elements. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

Expected Fragmentation Pattern:

Electron ionization (EI) is a common technique used to induce fragmentation. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond, which is typically the most labile bond in such structures. The expected major fragments are detailed in the table below.

Fragment Ion Structure m/z (approximate) Significance
[M]⁺[C₁₄H₁₁F₂NO]⁺247.08Molecular Ion
[C₇H₄F₂O]⁺3,5-difluorobenzoyl cation157.02Indicates the difluorinated benzoyl moiety
[C₇H₇N]⁺p-toluidine (B81030) radical cation107.06Indicates the N-(4-methylphenyl) group
[C₇H₅F₂]⁺3,5-difluorophenyl cation129.03Loss of CO from the benzoyl fragment
[C₆H₅]⁺Phenyl cation77.04Further fragmentation

This table presents a theoretical fragmentation pattern. Actual results may vary based on experimental conditions.

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method is based on partitioning the crystal electron density into molecular fragments. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape in its crystalline environment.

To perform a Hirshfeld surface analysis, a high-quality single-crystal X-ray diffraction structure of this compound would be required. Although no such structure is currently available in open crystallographic databases, we can predict the types of interactions that would be observed.

Key Features of the Hirshfeld Surface:

dnorm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, which are crucial for crystal packing. For this compound, prominent red spots would be expected for N-H···O hydrogen bonds between the amide groups of adjacent molecules. Weaker C-H···O and C-H···F interactions would also be visible.

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). The distribution and shape of the points on this plot provide a quantitative breakdown of the different types of interactions.

Quantitative Analysis of Intermolecular Interactions:

The fingerprint plots can be decomposed to quantify the contribution of each type of intermolecular contact to the total Hirshfeld surface area. For this compound, the following interactions would be anticipated to be the most significant contributors to the crystal packing:

Interaction Type Description Expected Contribution
H···Hvan der Waals forces between hydrogen atomsHigh
H···F/F···HInteractions involving fluorine atomsSignificant
H···O/O···HN-H···O hydrogen bonds and weaker C-H···O contactsSignificant
C···H/H···Cvan der Waals interactions between carbon and hydrogenModerate
C···Cπ-π stacking interactions between aromatic ringsPossible
N···H/H···NContacts involving the amide nitrogenMinor
F···FInteractions between fluorine atomsMinor

This table is a prediction based on the molecular structure. The actual percentages would depend on the determined crystal structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. nih.gov The optimization process determines key bond lengths, bond angles, and dihedral angles.

In 3,5-difluoro-N-(4-methylphenyl)benzamide, the central amide linkage (-CO-NH-) is a key structural feature. The planarity of this group and the relative orientations of the two aromatic rings are of significant interest. The dihedral angle between the 3,5-difluorophenyl ring and the 4-methylphenyl ring is a critical parameter. Studies on similar N-aryl benzamides have shown that these rings are typically not coplanar. For instance, in N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°. researchgate.net The introduction of two fluorine atoms on one ring is expected to influence this orientation due to steric and electronic effects.

The optimized geometry would reveal the precise spatial arrangement, including the twist of the amide group relative to the aromatic rings, which is crucial for understanding intermolecular interactions in the solid state.

Table 1: Selected Optimized Geometric Parameters for a Benzamide (B126) Derivative This table presents representative data for a related benzamide structure to illustrate typical computational findings.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C-N1.36--
N-H1.01--
C-N-C-128.5-
O=C-N-122.3-
Ring A vs. Ring B--~65-75

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO would likely be distributed across the electron-deficient 3,5-difluorobenzoyl moiety. The electron-withdrawing nature of the fluorine atoms lowers the energy of the LUMO, while the electron-donating methyl group raises the energy of the HOMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and that charge transfer can occur within the molecule. malayajournal.org DFT calculations provide precise energy values for these orbitals. mdpi.comcolab.ws

Table 2: Representative Frontier Molecular Orbital Energies This table illustrates typical energy values obtained from DFT calculations for substituted benzamides.

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzamide (Sample)-6.5-0.85.7
Substituted Benzamide (Sample)-5.9-1.54.4

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks and to understand intermolecular interactions like hydrogen bonding. malayajournal.orgnih.gov On an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. nih.gov The fluorine atoms would also contribute to negative potential regions. Conversely, the amide hydrogen (N-H) would exhibit a strong positive potential, identifying it as a hydrogen bond donor. nih.gov The aromatic rings would show varied potentials based on the substituents, helping to predict how the molecule interacts with other molecules in a crystal lattice or with a biological receptor.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time. nih.gov MD simulations model the atomic motions of the molecule, providing insights into its flexibility, dynamics, and the range of accessible conformations under specific conditions (e.g., in solution or at a certain temperature). nih.gov

For this compound, an MD simulation could reveal the dynamics of the torsional angle between the two aromatic rings and the flexibility of the amide bond. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key consideration in drug design. The simulation would track the trajectories of all atoms, revealing the most populated conformational states and the energy barriers between them.

Crystal Structure Prediction (CSP) for Fluorinated Benzamides

Crystal Structure Prediction (CSP) is a computational technique used to generate and rank possible crystal packing arrangements for a molecule based on their lattice energies. researchgate.net This is a crucial tool for understanding polymorphism—the ability of a compound to exist in multiple crystal forms.

For fluorinated benzamides, CSP has been particularly insightful. Research has shown that fluorine substitution can play a significant role in crystal packing, often helping to suppress the disorder that is common in the crystals of simpler benzamides. acs.orgnih.govacs.org Crystal structure prediction calculations for benzamide itself reveal a dense lattice energy landscape, while the landscape for fluorinated analogues like 2-fluorobenzamide (B1203369) is much denser, suggesting that fluorine substitution makes disorder less likely. acs.orgnih.gov By substituting hydrogen with fluorine, more predictable and ordered crystal structures can often be achieved. nih.govcrystalmathatnyu.org CSP calculations for this compound would involve generating thousands of potential crystal structures and ranking them by stability to predict the most likely experimentally observable forms.

Table 3: Example of CSP Results for Benzamide Source: Adapted from findings on benzamide crystal structure prediction. nih.gov

Structure CandidateSpace GroupΔElatt (kJ mol-1)Status
Candidate 1P10.0Global Minimum
Candidate 2P21/c0.8Found Experimentally (Form I)
Candidate 3Fdd21.2Probable Candidate (Form II)
Candidate 4P21/c1.6Found Experimentally (Form III)

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are instrumental in analyzing the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed via an acylation reaction between a derivative of 3,5-difluorobenzoic acid and 4-methylaniline, these calculations can map out the entire reaction pathway.

This analysis involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing researchers to determine the rate-limiting step and understand the factors that influence the reaction's efficiency. Such studies on the synthesis of N-aryl amides provide a detailed understanding of the bond-forming processes at a molecular level. nih.govresearchgate.net

Mechanistic Organic Chemistry Studies

Catalytic Reaction Mechanisms in Benzamide (B126) Formation (e.g., Palladium-catalyzed Aminocarbonylation)

The formation of benzamides from aryl halides and amines can be efficiently catalyzed by palladium complexes in the presence of carbon monoxide, a process known as aminocarbonylation. While specific studies on 3,5-difluoro-N-(4-methylphenyl)benzamide are not extensively documented in the public domain, the general mechanism for palladium-catalyzed aminocarbonylation of aryl halides is well-established and provides a strong framework for understanding its synthesis. nih.govnih.gov

A plausible mechanistic pathway for the formation of this compound via palladium-catalyzed aminocarbonylation of a 3,5-difluoroaryl halide (e.g., 1-bromo-3,5-difluorobenzene) with 4-methylaniline is illustrated below. The reaction typically involves a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. researchgate.net

Proposed Catalytic Cycle:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, often stabilized by phosphine (B1218219) ligands, reacts with the 3,5-difluoroaryl halide to form an arylpalladium(II) halide intermediate.

CO Insertion: Carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond to yield an acylpalladium(II) complex.

Amine Coordination and Deprotonation: 4-methylaniline coordinates to the acylpalladium(II) complex. Subsequent deprotonation, often facilitated by a base, generates a more nucleophilic amido species.

Reductive Elimination: The final carbon-nitrogen bond is formed through reductive elimination from the palladium center, releasing the this compound product and regenerating the Pd(0) catalyst.

The efficiency of this catalytic cycle can be influenced by various factors, including the choice of palladium precursor, ligands, base, solvent, and reaction temperature. eurjchem.com

C-H Activation Pathways Relevant to Benzamide Synthesis and Derivatization

An alternative and increasingly important strategy for benzamide synthesis involves the direct C-H activation of arenes, which avoids the pre-functionalization required for traditional cross-coupling reactions. nih.gov For the synthesis of this compound, a C-H activation approach could theoretically involve the reaction of 1,3-difluorobenzene (B1663923) with an N-(4-methylphenyl)-formamide or a related amide source.

Transition metal catalysts, particularly those based on palladium, rhodium, and cobalt, are pivotal in mediating these transformations. nih.gov The general mechanism often involves the coordination of a directing group on the amide to the metal center, which then facilitates the cleavage of a C-H bond on the arene.

A hypothetical cobalt-catalyzed C-H activation/annulation pathway, by analogy to known processes, could proceed as follows: nih.gov

Coordination and C-H Cleavage: The amide directing group of a suitable N-(4-methylphenyl) precursor coordinates to the cobalt catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a cobaltacyclic intermediate.

Coupling Partner Insertion: The activated arene (1,3-difluorobenzene) would then insert into the Co-C bond.

Reductive Elimination: Reductive elimination from the resulting intermediate would yield the desired benzamide and regenerate the active catalyst.

While direct C-H activation for the synthesis of this specific benzamide is not explicitly detailed in available literature, the principles of directed C-H functionalization provide a viable and atom-economical alternative to traditional cross-coupling methods.

Role of Substituents in Reaction Kinetics and Selectivity

The electronic and steric properties of substituents on both the aryl halide and the amine play a crucial role in the kinetics and selectivity of benzamide formation.

Electronic Effects: The two fluorine atoms on the benzoyl moiety of this compound are strongly electron-withdrawing. In a palladium-catalyzed aminocarbonylation, these substituents would make the aryl halide more susceptible to oxidative addition, potentially increasing the reaction rate. researchgate.net Conversely, the electron-donating methyl group on the p-toluidine (B81030) ring increases the nucleophilicity of the amine, which can facilitate its reaction with the acylpalladium intermediate. However, in cases where reductive elimination is the rate-limiting step, electron-withdrawing groups on the aryl ring can slow down this step. nih.gov

Steric Effects: While the 3,5-difluoro substitution pattern does not introduce significant steric hindrance around the reaction center, steric bulk on the phosphine ligands or on ortho-substituents of the reactants can significantly impact the reaction rate by hindering the approach of the reactants to the metal center. organic-chemistry.org

Table 1: Predicted Influence of Substituents on Reaction Steps

Substituent Position Electronic Effect Predicted Impact on Oxidative Addition Predicted Impact on Reductive Elimination
Fluoro 3,5- on Benzoyl Electron-withdrawing Accelerate Decelerate

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the nature of transition states. In the context of benzamide synthesis, KIEs can provide valuable insights into bond-breaking and bond-forming events.

For palladium-catalyzed aminocarbonylation, a primary 13C KIE at the carbon atom of the C-X bond of the aryl halide would suggest that oxidative addition is the rate-determining step. acs.org Similarly, a deuterium (B1214612) KIE (kH/kD) study on the amine N-H bond could indicate whether deprotonation of the amine is involved in the rate-limiting step.

In C-H activation pathways, a primary KIE observed when a C-H bond is replaced with a C-D bond is a strong indicator that C-H bond cleavage is involved in the rate-determining step. For instance, a direct alkylation of N,N-dialkyl benzamides with methyl sulfides showed a primary KIE of 3.2, suggesting that the cleavage of the methyl C-H bond is involved in the rate-determining step. nih.gov

Structure Activity Relationship Sar Investigations of Fluorinated Benzamide Scaffolds

Influence of Fluorine Substitution on Electronic and Steric Properties

In the context of 3,5-difluoro-N-(4-methylphenyl)benzamide, the two fluorine atoms on the benzoyl ring significantly impact the electron density of the amide linkage. This modification of the electronic landscape can affect the strength of hydrogen bonds the amide group can form, a crucial factor in ligand-receptor binding. rsc.org

From a steric perspective, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. nih.gov However, its substitution can induce conformational changes in a molecule. chemtube3d.comnih.gov This "gauche effect," observed between fluorine and adjacent substituents, can favor specific molecular conformations that may be more or less favorable for binding to a target protein. chemtube3d.comresearchgate.net For example, studies on fluorinated amino acids have shown that their incorporation can dramatically affect protein stability and interactions due to these stereoelectronic properties. rsc.orgljmu.ac.uk The substitution of hydrogen with fluorine can also suppress disorder in molecular crystals, leading to more defined packing motifs. researchgate.netacs.org

The strategic placement of fluorine can also impact a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which can block metabolic pathways and enhance the drug's half-life. nih.gov

Rational Design Principles for Benzamide (B126) Derivatives

The rational design of benzamide derivatives is a multifaceted process that leverages an understanding of SAR to create compounds with desired biological activities. nih.govnih.govwiley.com This often involves computational methods like molecular docking and pharmacophore modeling to predict how a designed molecule will interact with its target. nih.govnih.gov

Key principles in the rational design of benzamides include:

Target-Specific Interactions: The design process begins with an understanding of the target receptor's binding site. For instance, in the design of anti-inflammatory benzamides targeting COX-2, virtual screening was used to predict binding modes within the enzyme's active site. nih.gov

Modulation of Physicochemical Properties: Substituents are chosen to optimize properties like solubility, lipophilicity, and metabolic stability. Fluorine substitution is a common strategy to enhance these properties. sci-hub.st

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's activity or reducing toxicity. For example, a new family of phenylsulfonyl-benzamides was designed by rationally modifying the structure of the antiandrogen drug bicalutamide. nih.gov

Conformational Control: The introduction of specific substituents can lock the molecule into a bioactive conformation. As mentioned, fluorine can be used to induce specific conformational preferences. chemtube3d.comnih.gov

The development of novel benzamides often follows a cycle of design, synthesis, and biological evaluation, with each iteration providing further SAR insights that inform the next design phase. nih.gov

Pharmacophore Analysis and Molecular Recognition Aspects

Pharmacophore modeling is a crucial tool in understanding the molecular recognition of ligands like fluorinated benzamides. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For benzamide derivatives, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

Studies on fluorinated benzamides as potential cholesteryl ester transfer protein (CETP) inhibitors have utilized pharmacophore mapping to elucidate the features required for high binding affinity. nih.govresearchgate.net These models confirmed that hydrophobic interactions play a predominant role in the formation of the ligand-protein complex. nih.gov The presence of specific fluorinated groups, such as a p-OCF3 group, was found to enhance inhibitory activity, suggesting its importance as a pharmacophoric feature. nih.govresearchgate.net

Fluoride ions themselves can be targets for molecular recognition, particularly by Lewis acidic boron compounds. nih.gov While not directly applicable to the C-F bond in this compound, this highlights the unique interactive properties of fluorine. The ability of fluorine to participate in non-covalent interactions, including hydrogen bonds and interactions with aromatic rings, is a key aspect of its role in molecular recognition. nih.gov

Ligand Conformation and Intramolecular Interactions in Benzamide Frameworks

Fluorine substitution can significantly influence ligand conformation. Studies on fluorinated nucleosides have shown that the introduction of fluorine can lead to a strong preference for specific sugar ring conformations. nih.gov This principle extends to benzamide frameworks, where fluorine can induce specific torsional angles through steric and electronic effects. nih.gov For example, the gauche effect can stabilize conformations where the fluorine atom is in a particular spatial relationship with other parts of the molecule. researchgate.net

Intramolecular hydrogen bonds can also play a role in stabilizing specific conformations. In some benzoxazine (B1645224) derivatives containing an amide group, an intramolecular five-membered-ring hydrogen bond was observed. researchgate.net While not directly applicable to this compound, this illustrates how intramolecular interactions can shape the conformational landscape of amide-containing molecules. The interplay between intermolecular attraction and molecular torsion is a dominant factor in the potential energy of different benzamide crystal structures. nih.govresearchgate.net

Impact of Substituent Position on Molecular Interactions

The position of substituents on the benzamide scaffold has a profound impact on the molecule's interactions with its environment and biological targets. nih.govnih.gov This is a fundamental concept in SAR, where even a minor change in substituent position can lead to significant differences in activity.

Research on substituted benzamide ligands for the D4 dopamine (B1211576) receptor has shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring are critical for binding affinity. nih.govnih.gov Interestingly, these substituents did not appear to directly interact with the key residue at position 7.39 of the receptor. Instead, they were proposed to orient the ring in a way that allows other parts of the molecule to form favorable hydrophobic contacts. nih.gov

In studies of fluorinated benzamides as CETP inhibitors, it was found that meta-fluoro derivatives had higher activity than para-fluoro analogues, while ortho-fluoro compounds were the weakest inhibitors. nih.govresearchgate.net This highlights the sensitivity of the binding interaction to the precise placement of the fluorine substituent. Similarly, in a series of fluorinated benzenesulfonamides binding to human carbonic anhydrase II, different substitution patterns led to distinct binding modes and conformational changes in the protein. nih.gov

The position of substituents also affects the electronic properties of the molecule. A study on the proton affinity of substituted 2,6-dimethylbenzamides demonstrated that the effect of polar substituents was dependent on their position (meta or para) and the steric hindrance around the amide group. researchgate.net This underscores the intricate relationship between substituent position, electronic effects, and molecular interactions.

Data Tables

Table 1: Structure-Activity Relationship (SAR) Summary of Fluorinated Benzamides
Structural FeatureInfluence on PropertiesExample/ObservationReference
Fluorine Substitution (General)Increases metabolic stability, alters electronics and conformation.The C-F bond is resistant to cleavage by cytochrome P450 enzymes. nih.gov
3,5-Difluoro SubstitutionStrong inductive electron withdrawal from the benzoyl ring.Modifies the hydrogen bonding capacity of the amide group. rsc.org
Para-methyl (p-tolyl) GroupProvides a hydrophobic interaction point.Common feature in ligands targeting hydrophobic pockets. nih.gov
Amide LinkageActs as a hydrogen bond donor and acceptor.Crucial for binding to many biological targets. nih.gov
Table 2: Effect of Substituent Position on the Activity of Fluorinated Benzamides as CETP Inhibitors
Fluorine PositionRelative ActivityPostulated ReasonReference
meta (m-F)HigherOptimal orientation in the binding domain. nih.govresearchgate.net
para (p-F)LowerSub-optimal orientation compared to meta-isomers. nih.govresearchgate.net
ortho (o-F)WeakestSteric hindrance preventing proper binding. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies

Functionalization of the Benzamide (B126) Core

The core structure of 3,5-difluoro-N-(4-methylphenyl)benzamide offers multiple avenues for functionalization, targeting either the difluorinated benzoyl ring, the N-linked p-tolyl ring, or the amide bond itself. The reactivity of each component is distinct, allowing for selective modifications.

The 3,5-difluorobenzoyl moiety is electron-deficient due to the strong inductive effect of the two fluorine atoms. This makes the aromatic ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution. C-H functionalization, often catalyzed by transition metals, presents a modern approach to introduce substituents onto this ring, typically at positions ortho to the amide directing group. nih.gov

The p-tolyl moiety , in contrast, is an electron-rich aromatic system. The methyl group is an activating group, directing electrophilic substitutions to the ortho and meta positions relative to itself (i.e., positions 2 and 3 of the tolyl ring). The amide nitrogen, while possessing a lone pair, can have its electron-donating resonance effect diminished or reversed depending on the reaction conditions, but the ring generally remains more susceptible to electrophilic attack than the difluorinated ring. Furthermore, the benzylic protons of the methyl group are amenable to radical functionalization or oxidation.

Finally, the amide bond itself can be a site for chemical transformation. It can undergo hydrolysis under strong acidic or basic conditions to cleave the molecule into 3,5-difluorobenzoic acid and p-toluidine (B81030). Reduction of the amide carbonyl group can yield the corresponding secondary amine.

These distinct reactive sites allow for a range of derivatization strategies, enabling the synthesis of a wide array of analogs with tailored properties.

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the two aromatic rings in this compound dictates their behavior in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 3,5-difluorobenzoyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are good leaving groups and strongly withdraw electron density from the ring, facilitating attack by nucleophiles. researchgate.netnih.gov The reaction typically proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups. youtube.com Strong nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms. The position of substitution (ortho or para to the activating group) is crucial for reaction facility. researchgate.net In the case of 3,5-disubstitution, attack is generally favored at the positions activated by the substituents. For instance, studies on related polyfluoroarenes show that substitution often occurs at the para-position relative to another activating group. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

Nucleophile Reagent Example Product Type Reference
Oxygen Sodium Methoxide (NaOMe) 3-fluoro-5-methoxy derivative youtube.com
Sulfur Sodium Thiophenoxide (NaSPh) 3-fluoro-5-(phenylthio) derivative youtube.com
Nitrogen Morpholine 3-fluoro-5-morpholino derivative youtube.comresearchgate.net

This table presents plausible reactions based on known reactivity of similar compounds.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this molecule presents a dichotomy.

The 3,5-difluorobenzoyl ring is strongly deactivated towards EAS. The fluorine atoms and the meta-directing amide carbonyl group make substitution on this ring extremely difficult, requiring harsh conditions. researchgate.netnih.gov

The N-(4-methylphenyl) ring is the more likely site for EAS. The methyl group is an ortho, para-director and an activating group. The amide group (-NHCO-) is generally considered an ortho, para-director as well, due to the lone pair on the nitrogen atom that can be donated to the ring. Therefore, electrophilic attack will be directed to the positions ortho to the amide nitrogen (positions 3 and 5) and ortho to the methyl group (position 3). This makes the C-3 position the most probable site for substitution.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com For instance, bromination of related N-aryl benzamides using N-bromosuccinimide (NBS) has been shown to selectively occur on the N-aryl ring. nih.gov

Table 2: Predicted Electrophilic Aromatic Substitution on the p-Tolyl Ring

Reaction Reagent Probable Major Product Reference
Nitration HNO₃ / H₂SO₄ 3,5-difluoro-N-(3-nitro-4-methylphenyl)benzamide youtube.com
Bromination Br₂ / FeBr₃ or NBS 3,5-difluoro-N-(3-bromo-4-methylphenyl)benzamide nih.gov

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Oxidation and Reduction Pathways of Benzamide Derivatives

The oxidation and reduction of benzamides provide routes to other important functional groups.

Oxidation: The primary sites for oxidation in this compound are the methyl group and potentially the amide linkage under specific conditions.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a handle for further derivatization, such as the formation of new esters or amides.

Oxidation of the Amide: Direct oxidation of the amide N-H or the adjacent C-H bonds is less common but can be achieved using specialized reagents. For example, oxoammonium-catalyzed methods have been developed for the oxidation of N-substituted amines and amides to their corresponding imides.

Reduction: The amide bond is the primary target for reduction.

Reduction of the Amide Carbonyl: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-), converting the benzamide into a secondary amine, N-((3,5-difluorophenyl)methyl)-4-methylaniline. This transformation fundamentally alters the electronic and structural properties of the molecule, removing the rigid, planar amide linkage. Weaker reagents like sodium borohydride (B1222165) are typically not strong enough to reduce amides.

Table 3: Potential Oxidation and Reduction Reactions

Reaction Type Reagent Target Site Product Functional Group
Oxidation KMnO₄, H⁺ Methyl Group Carboxylic Acid
Oxidation PCC Methyl Group Aldehyde
Reduction LiAlH₄, then H₂O Amide Carbonyl Secondary Amine

Coupling Reactions for Extended Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The structure of this compound is well-suited for such reactions, particularly after initial functionalization.

If one of the fluorine atoms on the benzoyl ring is first converted to a more reactive leaving group like triflate (-OTf) or a halide like iodine or bromine, it becomes an excellent substrate for a variety of palladium-catalyzed coupling reactions. nih.gov Alternatively, C-H activation can directly forge new bonds without pre-functionalization. nih.gov

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an aryl halide or triflate. This could be used to attach new aryl or vinyl groups to the 3,5-difluorobenzoyl ring, creating biaryl structures.

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base. It could be employed to introduce alkenyl side chains. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a direct route to aryl alkynes. acs.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine, allowing for the introduction of various amino groups.

These coupling strategies dramatically expand the accessible chemical space, allowing for the construction of extended, conjugated systems or the attachment of complex side chains, which is particularly valuable in the development of materials and pharmaceutical agents.

Design and Synthesis of Novel Analogs of this compound

The design and synthesis of novel analogs are often driven by the search for molecules with specific biological activities or material properties. The strategies for creating analogs of this compound can be systematically explored by modifying its three key components.

Modification of the 3,5-Difluorobenzoyl Ring: As discussed, nucleophilic substitution can replace the fluorine atoms with other functional groups (e.g., -OR, -SR, -NR₂). youtube.com Introducing different substituents can modulate the electronic properties and steric profile of this part of the molecule. For example, replacing a fluorine with a cyano group has been a strategy in the development of mGlu5 negative allosteric modulators.

Modification of the N-Aryl Ring: The p-tolyl group can be replaced with a wide variety of other substituted anilines during the initial synthesis (amide coupling between a 3,5-difluorobenzoyl derivative and the aniline). This allows for the exploration of a large chemical space. Analogs could include different alkyl groups, halogens, ethers, or heterocyclic rings in place of the tolyl moiety.

Modification of the Amide Linker: The amide bond can be replaced with bioisosteres to alter properties like stability, hydrogen bonding capacity, and conformation. Potential isosteres include thioamides, sulfonamides, or reversed amides. For instance, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been synthesized as aldose reductase inhibitors, demonstrating the utility of replacing the benzamide with a sulfonamide.

A common synthetic route to these analogs involves the coupling of 3,5-difluorobenzoic acid (or its corresponding acyl chloride) with a desired aniline (B41778) derivative. This straightforward amide bond formation is highly versatile and allows for the rapid generation of libraries of compounds for screening.

Table 4: Strategies for Analog Design

Modification Site Strategy Example of Resulting Structure Potential Application Reference
Difluorobenzoyl Ring Nucleophilic Substitution 3-amino-5-fluoro-N-(4-methylphenyl)benzamide Modulating H-bonding youtube.com
N-Aryl Ring Varying the Aniline Component 3,5-difluoro-N-(pyridin-4-yl)benzamide Introducing polarity, H-bond acceptor
Amide Linker Bioisosteric Replacement 3,5-difluoro-N-((4-methylphenyl)sulfonyl)benzamide Altering chemical stability and geometry

Exploration of Advanced Applications in Chemical Sciences

Utility as Synthetic Building Blocks in Complex Organic Synthesis

There is no specific information available in the surveyed literature detailing the use of 3,5-difluoro-N-(4-methylphenyl)benzamide as a synthetic building block in complex organic synthesis. While benzamides and fluorinated aromatic compounds are crucial classes of synthetic intermediates, the specific reaction schemes, yields, and novel transformations involving this exact molecule have not been documented in the available resources.

Incorporation into Advanced Materials for Optoelectronic and Fluorescent Properties

The potential for this compound to be incorporated into advanced materials for optoelectronic and fluorescent applications has not been explored in the current body of scientific literature. Research into the photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, which are essential for determining a compound's suitability for such applications, is absent. Consequently, no data tables on its material properties can be generated.

Mechanistic Studies of Enzyme-Ligand Interactions

No published studies were found that investigate the mechanistic interactions between this compound and any specific enzyme targets. While the N-aryl benzamide (B126) scaffold is a known pharmacophore in various drug discovery programs, and fluorine substitution can significantly modulate binding affinity and metabolic stability, there are no specific reports on this compound's inhibitory activity, binding mode, or structure-activity relationships with any biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-N-(4-methylphenyl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling 3,5-difluorobenzoic acid derivatives with 4-methylaniline via amidation. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and (2) nucleophilic substitution with 4-methylaniline. To optimize yields, reaction parameters like temperature (80–120°C), solvent (DMF or dichloromethane), and catalyst (e.g., Hünig’s base) should be tested using factorial design experiments . Computational reaction path searches (e.g., quantum chemical calculations) can identify energy barriers and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine atoms induce splitting patterns in adjacent protons (e.g., meta-fluorines on the benzamide ring cause distinct coupling constants). Compare with reference spectra of similar fluorinated benzamides .
  • FT-IR : Confirm amide bond formation via peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₁F₂NO; theoretical 255.08 g/mol) and isotopic patterns due to fluorine .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products might form?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Accelerated degradation tests at 40–60°C to simulate long-term storage.
  • Light Exposure : UV-Vis spectroscopy to detect photodegradation (common in fluorinated aromatics).
  • Humidity : Hydrolysis of the amide bond could yield 3,5-difluorobenzoic acid and 4-methylaniline, identifiable via HPLC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the synthesis of 3,5-difluorobenzoic acid precursors?

  • Methodological Answer : Fluorination often follows electrophilic substitution rules. Computational studies (e.g., density functional theory) reveal that electron-withdrawing groups (e.g., -COOH) direct fluorine to meta positions due to decreased electron density at ortho/para sites. Solvent polarity and Lewis acid catalysts (e.g., BF₃) further influence selectivity .

Q. How can computational methods predict the bioactivity of this compound as an enzyme inhibitor?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase analogs) using software like AutoDock Vina. The 4-methylphenyl group may occupy hydrophobic pockets, while fluorines enhance binding via halogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., fluorine electronegativity) with inhibitory potency using datasets of structurally related benzamides .

Q. How should researchers address contradictions in experimental data (e.g., varying reaction yields or bioactivity results)?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading, solvent) in factorial experiments .
  • Error Tracing : Cross-validate characterization data (e.g., NMR purity vs. HPLC) to rule out impurities.
  • Reproducibility Checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to minimize oxygen/moisture interference .

Q. What strategies improve the scalability of this compound synthesis while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous processing reduces batch-to-batch variability and enhances heat/mass transfer for exothermic amidation .
  • Membrane Separation : Purify crude products via nanofiltration to remove unreacted precursors without column chromatography .

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Feasible Synthetic Routes

Reactant of Route 1
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3,5-difluoro-N-(4-methylphenyl)benzamide
Reactant of Route 2
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3,5-difluoro-N-(4-methylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.